molecular formula C9H14N2 B1391424 1-(3-Methylpyridin-2-yl)propan-1-amine CAS No. 1015846-40-8

1-(3-Methylpyridin-2-yl)propan-1-amine

Cat. No.: B1391424
CAS No.: 1015846-40-8
M. Wt: 150.22 g/mol
InChI Key: KYBITTXNIHENDH-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)propan-1-amine, with the molecular formula C9H14N2 and a molecular weight of 150 g·mol⁻¹, is a chemical compound of interest in scientific research and development . This compound, registered under CAS number 1015846-40-8, features a propan-1-amine chain linked to a 3-methylpyridin-2-yl group, a structural motif common in various pharmacological and chemical intermediates . The pyridine ring system is a privileged scaffold in medicinal chemistry, often utilized in the design of molecules for biological evaluation. While specific biological data and mechanism of action for this exact molecule are not fully disclosed in the public domain, its structure suggests potential as a key synthetic intermediate or building block in organic synthesis . Researchers can request this product in various quantities, with historical pricing available for 50 mg to 500 mg sizes . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure proper handling in accordance with safe laboratory practices.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBITTXNIHENDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672443
Record name 1-(3-Methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-40-8
Record name 1-(3-Methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methyl-2-pyridinyl)-1-propanamine
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Preparation Methods

Nucleophilic Substitution of 2-Halopyridines

A common and direct method involves reacting 2-bromo-3-methylpyridine with a suitable alkyl amine such as 3-aminopropane or its derivatives. The reaction typically requires:

  • Base: Potassium carbonate (K2CO3) or similar to deprotonate the amine and promote nucleophilicity.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures (typically 100–150 °C) to facilitate nucleophilic aromatic substitution.

This method yields the desired amine via displacement of the bromide on the pyridine ring by the alkyl amine nucleophile.

Reductive Amination of 3-Methylpyridine-2-carboxaldehyde

Alternatively, the compound can be synthesized by reductive amination:

  • Starting materials: 3-methylpyridine-2-carboxaldehyde and propan-1-amine.
  • Reducing agent: Borane–dimethyl sulfide complex (BH3·Me2S) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Solvent: Tetrahydrofuran (THF) or methanol.
  • Conditions: Room temperature to mild heating (25–60 °C) for several hours.

This method forms an imine intermediate that is subsequently reduced to the target amine.

Pyridine N-Oxide Route

Another method involves:

  • Oxidation: Conversion of 3-methyl-2-chloropyridine to its N-oxide using m-chloroperbenzoic acid.
  • Nucleophilic substitution: Reaction of the N-oxide with 3-aminopropanol at elevated temperatures (around 150 °C) in a sealed tube.
  • Reduction: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to reduce the N-oxide to the corresponding amine.

This multi-step approach allows functional group manipulation with good yields.

Representative Experimental Data and Yields

Method Starting Materials Key Reagents/Conditions Yield (%) Purification Notes
Nucleophilic substitution 2-bromo-3-methylpyridine + 3-aminopropylamine K2CO3, DMF, 120 °C, 12 h ~67% Flash chromatography Requires careful control of stoichiometry and temperature
Reductive amination 3-methylpyridine-2-carboxaldehyde + propan-1-amine BH3·Me2S, THF, 60 °C, 6 h ~70-80% Prep-HPLC or silica gel chromatography Mild conditions, high selectivity
Pyridine N-oxide route 3-methyl-2-chloropyridine + m-CPBA, then 3-aminopropanol m-CPBA oxidation, 150 °C substitution, Pd/C hydrogenation ~72-95% (overall) Silica gel chromatography Multi-step but high purity product

Purification and Characterization

  • Purification: Flash chromatography on silica gel using solvent gradients such as dichloromethane/methanol with triethylamine additive; preparative high-performance liquid chromatography (HPLC) is employed for final purification to achieve >95% purity.
  • Characterization:
    • NMR spectroscopy: ^1H NMR signals for pyridine protons typically appear between δ 6.5–8.5 ppm; aliphatic amine protons resonate around δ 2.5–3.5 ppm.
    • Mass spectrometry: Electrospray ionization (ESI) confirms molecular ion peaks consistent with the expected molecular weight.
    • HPLC: Used to verify purity and monitor reaction progress.

Research Findings and Optimization Notes

  • Catalyst usage: Palladium catalysts (e.g., Pd2(dba)3) with ligands like XantPhos can improve coupling efficiency in related aryl amination reactions.
  • Solvent choice: Polar aprotic solvents such as DMF or toluene under inert atmosphere (N2) enhance reaction rates and yields.
  • Temperature control: Elevated temperatures (90–150 °C) are often necessary for nucleophilic aromatic substitution, but reductive amination can be conducted under milder conditions.
  • Stoichiometry: Using slight excess of amine or aldehyde improves conversion without complicating purification.

Summary Table of Preparation Methods

Preparation Method Reaction Type Key Reagents Conditions Yield Range (%) Advantages Limitations
Nucleophilic substitution SNAr 2-Bromo-3-methylpyridine, 3-aminopropylamine, K2CO3 DMF, 120 °C, 12 h 60–70 Direct, scalable Requires high temperature, possible side reactions
Reductive amination Imine formation + reduction 3-Methylpyridine-2-carboxaldehyde, propan-1-amine, BH3·Me2S THF, 25–60 °C, 6 h 70–80 Mild, selective Requires aldehyde precursor
Pyridine N-oxide route Oxidation + substitution + reduction 3-Methyl-2-chloropyridine, m-CPBA, 3-aminopropanol, Pd/C 150 °C (substitution), H2 atmosphere 70–95 (overall) High purity, versatile Multi-step, longer process

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring or the amine chain.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Molecular Formula Key Structural Features Similarity Score
1-(3-Methylpyridin-2-yl)propan-1-amine (1015846-40-8) C₉H₁₄N₂ Linear propan-1-amine, 3-methylpyridinyl 0.91 (reference)
1-(3-Methylpyridin-2-yl)ethanamine (780803-63-6) C₈H₁₂N₂ Shorter ethanamine chain 0.98
This compound dihydrochloride (2061979-76-6) C₉H₁₆Cl₂N₂ Dihydrochloride salt form 0.93
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine (1250114-37-4) C₁₀H₁₆N₂ Branched methyl group on the propanamine chain 0.90
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine (1251300-87-4) C₈H₁₀ClN₂O Chlorine substitution, ether linkage N/A

Key Observations :

  • Salt Forms : The dihydrochloride derivative (CAS: 2061979-76-6) enhances water solubility due to ionic character, making it preferable for pharmaceutical formulations .
  • Branching : The branched analogue (CAS: 1250114-37-4) exhibits higher steric hindrance, which may reduce nucleophilicity but improve metabolic stability in drug design .
  • Substituent Effects : Chlorine and ether groups (CAS: 1251300-87-4) introduce electron-withdrawing effects, altering electronic distribution and reactivity compared to the methyl-substituted target compound .

Physicochemical Properties

Property This compound (Inferred) 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine 3-(Aziridin-1-yl)propan-1-amine
Boiling Point (°C) ~250–260 (estimated) 252.5 ± 25.0 Not reported
Density (g/cm³) ~0.96–0.98 0.968 ± 0.06 Not reported
pKa ~8.5–9.0 (estimated) 8.94 ± 0.50 ~10.0 (aziridine group)
Solubility Moderate in organic solvents Low aqueous solubility High reactivity (sensitive to moisture)

Insights :

  • The target compound’s linear chain likely results in lower density compared to branched analogues due to reduced molecular packing .
  • The pKa (~8.5–9.0) suggests moderate basicity, aligning with primary aliphatic amines, whereas aziridine-containing analogues (e.g., CAS: 1072-65-7) exhibit higher basicity due to ring strain .

Biological Activity

1-(3-Methylpyridin-2-yl)propan-1-amine, also known as 3-Methyl-2-pyridinylpropan-1-amine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2C_9H_{14}N_2, with a molecular weight of approximately 150.22 g/mol. The compound features a pyridine ring substituted with a methyl group and a propan-1-amine side chain, which contributes to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications.

1. Neurotransmitter Interaction

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. It may act as a modulator of these pathways, influencing mood and cognitive functions.

2. Nitric Oxide Synthase Inhibition

Recent studies have highlighted the role of similar compounds in inhibiting nitric oxide synthase (NOS), an enzyme implicated in various neurological disorders. Although specific data on this compound is limited, related compounds have shown promising results in selectively inhibiting neuronal NOS (nNOS), which could suggest a similar potential for this compound .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyridine derivatives found that certain structural modifications led to enhanced potency against oxidative stress-induced neuronal damage. While direct studies on this compound are lacking, the structural similarities imply potential neuroprotective properties that warrant further investigation.

Case Study 2: Selectivity for NOS Isoforms

Compounds structurally related to this compound have been shown to selectively inhibit nNOS over endothelial NOS (eNOS). For example, modifications in the side chains led to improved selectivity ratios, suggesting that similar strategies could be employed to optimize the pharmacological profile of this compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Selectivity Ratio (nNOS/eNOS)
1-(4-Methylpyridin-2-yl)propan-1-aminenNOS Inhibition5010:1
2-(3-Pyridyl)-N,N-dimethylacetamideNeuroprotective30Not reported
4-(3-Pyridyl)-N,N-diethylacetamidenNOS Inhibition4015:1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methylpyridin-2-yl)propan-1-amine
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1-(3-Methylpyridin-2-yl)propan-1-amine

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